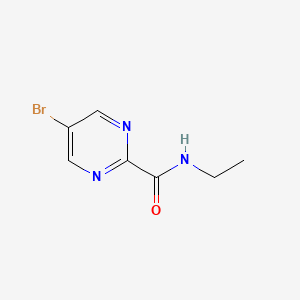![molecular formula C8H9NO B13647711 (6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13647711.png)
(6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-3-oxatricyclo[3210,2,4]octane-6-carbonitrile is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need anhydrous solvents to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.
Wissenschaftliche Forschungsanwendungen
(6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar tricyclic structure but contains a nitrogen atom, making it a valuable scaffold in drug discovery.
Bicyclo[3.2.1]octane: Another related compound, differing in the absence of the oxygen atom, used in various synthetic applications.
Uniqueness
(6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile is unique due to its specific stereochemistry and the presence of the nitrile group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Eigenschaften
Molekularformel |
C8H9NO |
|---|---|
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
(6R)-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-2H2/t4?,5-,6?,7?,8?/m0/s1 |
InChI-Schlüssel |
OVMGDBGKKIIJRU-VULPMRLPSA-N |
Isomerische SMILES |
C1[C@H](C2CC1C3C2O3)C#N |
Kanonische SMILES |
C1C2CC(C1C#N)C3C2O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


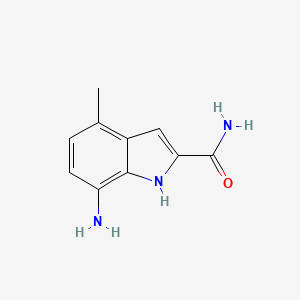
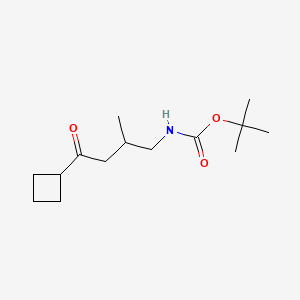
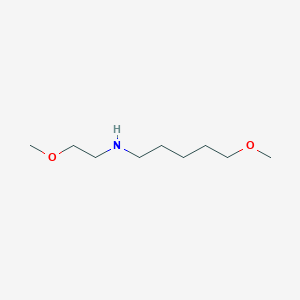

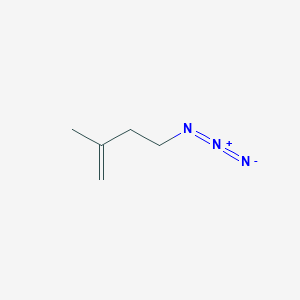

![2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride](/img/structure/B13647681.png)
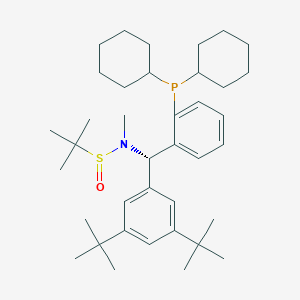


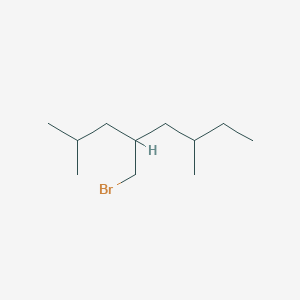

![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
